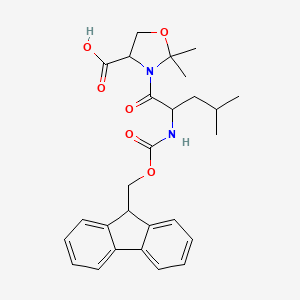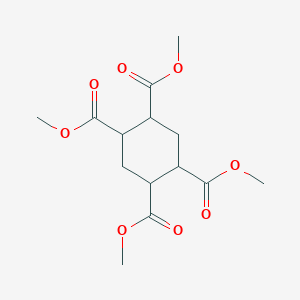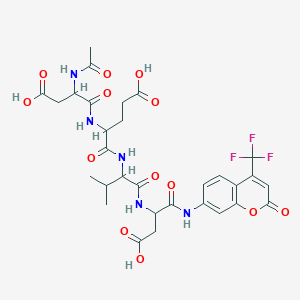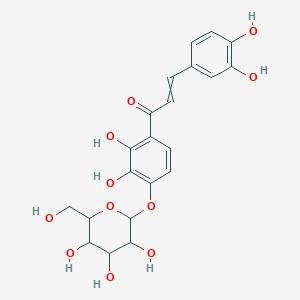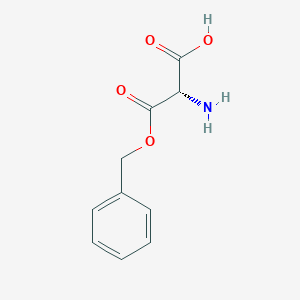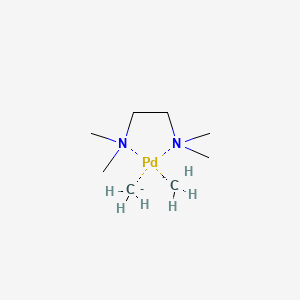
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to form stable complexes with metal ions, making it a valuable reagent in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethane-1,2-diamine under controlled conditions. One common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethane-1,2-diamine in an inert atmosphere, followed by purification to obtain the desired complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of suitable ligands
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while substitution reactions can produce various palladium complexes .
Wissenschaftliche Forschungsanwendungen
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. The palladium center plays a crucial role in facilitating these reactions by coordinating with substrates and promoting the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylethylenediamine: A related compound that also acts as a ligand for metal ions.
Dimethylpalladium complexes: Similar palladium complexes with different ligands.
Uniqueness
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of palladium and N,N,N’,N’-tetramethylethane-1,2-diamine, which provides it with distinct catalytic properties and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C8H22N2Pd-2 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1; |
InChI-Schlüssel |
LEVFRSHNLAPHIV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CN(C)CCN(C)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



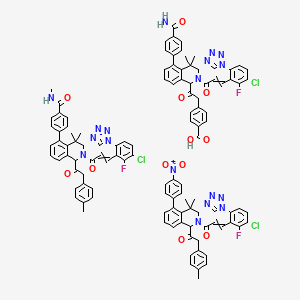
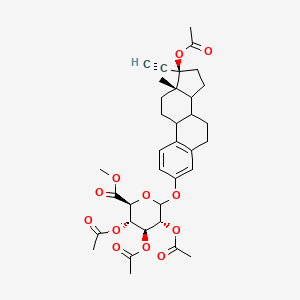
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

